molecular formula C29H37N3O3 B1473695 Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate CAS No. 475084-96-9

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Cat. No. B1473695
M. Wt: 475.6 g/mol
InChI Key: TUQMNTRUQSTQNJ-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

21.07 g of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tert-butyl ester was dissolved in 200 ml of methanol and 60 ml of 1N sodium hydroxide solution was added. After the mixture was heated at reflux for 2 hours, the solvent was evaporated under reduced pressure and the residue was dissolved in water. After washing with diethyl ether, the aqueous layer was neutralized with 60 ml of 1N hydrochloric acid and then extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure, and then the residue was washed with diisopropyl ether to obtain 15.82 g of the desired compound.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:35])[CH2:7][O:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]([C:17]1[CH:22]=[N:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:19]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[N:18]=1)[CH:14]([CH3:16])[CH3:15])(C)(C)C.[OH-].[Na+]>CO>[C:23]1([C:20]2[N:21]=[CH:22][C:17]([N:13]([CH2:12][CH2:11][CH2:10][CH2:9][O:8][CH2:7][C:6]([OH:35])=[O:5])[CH:14]([CH3:16])[CH3:15])=[N:18][C:19]=2[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.07 g
Type
reactant
Smiles
C(C)(C)(C)OC(COCCCCN(C(C)C)C1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
After washing with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)N(C(C)C)CCCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.82 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.